
VGX-1027
Overview
Description
It acts by blocking downstream signaling of the Toll-like receptors TLR2, TLR4, and TLR6, thereby reducing the production of various cytokines, including interleukins and tumor necrosis factor-alpha . This compound has been investigated for its potential therapeutic effects in conditions such as arthritis, lung inflammation, and other autoimmune diseases .
Preparation Methods
The synthesis of VGX-1027 involves the formation of the isoxazole ring, which is a key structural component of the compound. The synthetic route typically includes the following steps:
Formation of the Isoxazole Ring: This involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction.
Acetic Acid Derivative Formation: The final step involves the formation of the acetic acid derivative, completing the synthesis of this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
VGX-1027 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly involving the phenyl group or the isoxazole ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
VGX-1027 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying isoxazole chemistry and its reactivity.
Biology: this compound is used to investigate the role of Toll-like receptors in immune responses and inflammation.
Medicine: The compound has been studied for its potential therapeutic effects in autoimmune diseases, diabetes, and inflammatory conditions
Mechanism of Action
VGX-1027 exerts its effects by blocking the downstream signaling of Toll-like receptors TLR2, TLR4, and TLR6. This inhibition reduces the production of pro-inflammatory cytokines, including interleukins and tumor necrosis factor-alpha . The molecular targets and pathways involved include the modulation of immune cell activation and the inhibition of inflammatory antigen presentation .
Comparison with Similar Compounds
VGX-1027 is unique in its ability to modulate multiple Toll-like receptors simultaneously. Similar compounds include:
TLR4 Inhibitors: Compounds like TAK-242 and Eritoran, which specifically target TLR4.
Isoxazole Derivatives: Other isoxazole derivatives with immunomodulatory properties, such as Leflunomide
This compound stands out due to its broad-spectrum activity against multiple Toll-like receptors, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
VGX-1027 is an isoxazoline compound recognized for its potent immunomodulatory properties. This article explores its biological activity, focusing on various studies that highlight its efficacy against autoimmune diseases, inflammatory conditions, and its potential therapeutic applications.
Overview of this compound
This compound (CAS No. 6501-72-0) is characterized as an orally active immunomodulator. Its chemical structure is represented by the formula C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The compound is soluble in DMSO and exhibits a crystalline solid appearance.
This compound primarily targets macrophages, inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has been shown to modulate signaling pathways associated with immune responses, including NF-κB and p38 MAP kinase pathways .
Autoimmune Diabetes
In studies involving NOD mice, this compound significantly reduced the incidence of insulitis and diabetes. It inhibited the proliferation of CD4+CD25− T cells in response to enterobacterial antigens and decreased the production of nitric oxide and pro-inflammatory mediators in pancreatic islets .
Inflammatory Colitis
This compound demonstrated efficacy in models of chemically induced inflammatory colitis. It reduced the severity of colitis symptoms and lowered levels of pro-inflammatory cytokines like TNF-α and IL-12p70 .
Endotoxin-Induced Uveitis
A notable study evaluated this compound's effects on endotoxin-induced uveitis (EIU) in Lewis rats. Treatment with this compound within 6 hours post-LPS challenge resulted in reduced clinical, histological, and serological signs of EIU compared to control groups. The compound effectively lowered aqueous humor protein levels and inflammatory cell infiltration .
Summary of Key Findings from Studies
Study | Model | Outcome |
---|---|---|
Stojanovic et al., 2007 | NOD Mice | Reduced incidence of diabetes and insulitis |
Mangano et al., 2008 | Inflammatory Colitis Model | Decreased severity of colitis symptoms |
Stojanovic et al., 2008 | Endotoxin-Induced Uveitis | Milder clinical signs compared to controls |
Pharmacokinetics and Safety Profile
This compound has undergone pharmacokinetic evaluations showing that it is well-tolerated at doses up to 800 mg in single doses and 200 mg twice daily in multiple doses. The drug exhibits dose-proportional pharmacokinetics with a half-life ranging from approximately 4.9 to 10.05 hours across different studies. Notably, no significant toxicity was reported at pharmacological doses .
Rheumatoid Arthritis
This compound is under investigation for its potential use in treating rheumatoid arthritis. Preclinical studies indicate that it may effectively inhibit cytokine production associated with this condition .
Autism Spectrum Disorder (ASD)
Recent research explored this compound's effects on BTBR mice, an animal model for ASD. The compound improved social interaction behaviors while decreasing repetitive behaviors and inflammatory cytokine levels in the brain, suggesting possible therapeutic applications for neuroinflammatory disorders .
Properties
IUPAC Name |
2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFJHYRCIHHATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445023 | |
Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6501-72-0 | |
Record name | VGX-1027 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VGX-1027 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZENUZOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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